N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide
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Overview
Description
N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential therapeutic applications. This compound is characterized by the presence of an oxazole ring, a cycloheptyl group, and an isonicotinamido moiety, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Cycloheptyl Group: The cycloheptyl group is introduced via a nucleophilic substitution reaction, where a cycloheptyl halide reacts with the oxazole intermediate.
Attachment of the Isonicotinamido Moiety: The final step involves the coupling of the isonicotinamido group to the oxazole ring, typically through an amide bond formation reaction using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: An isomer of isonicotinamide, differing in the position of the carboxamide group.
Isonicotinamide: The amide form of isonicotinic acid, used in material synthesis and as a biochemical probe.
Oxazole Derivatives: Compounds containing the oxazole ring, used in various chemical and biological applications.
Uniqueness
N-cycloheptyl-2-(isonicotinamido)oxazole-4-carboxamide stands out due to its unique combination of structural features, including the cycloheptyl group, oxazole ring, and isonicotinamido moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
N-cycloheptyl-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-15(12-7-9-18-10-8-12)21-17-20-14(11-24-17)16(23)19-13-5-3-1-2-4-6-13/h7-11,13H,1-6H2,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKYJMAKMZTOET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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